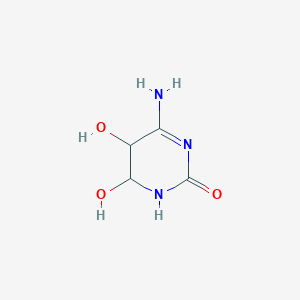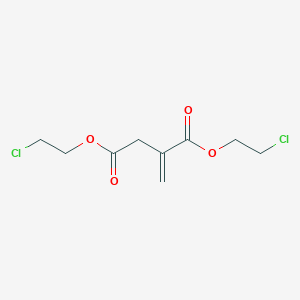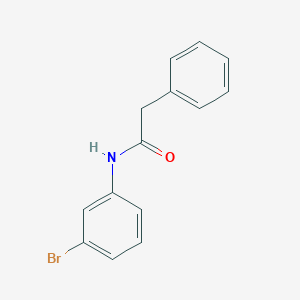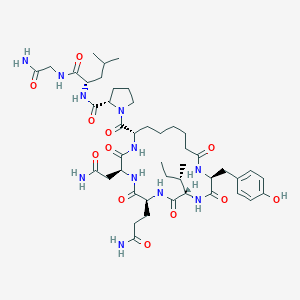
Oxytocin, 1,6-alpha-asu-
Overview
Description
Oxytocin, 1,6-alpha-asu- is a synthetic analogue of oxytocin, a neuropeptide hormone produced in the hypothalamus and released by the posterior pituitary gland. Oxytocin is well-known for its role in facilitating childbirth and lactation. The analogue, Oxytocin, 1,6-alpha-asu-, is designed to mimic the effects of natural oxytocin while offering enhanced stability and resistance to degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxytocin, 1,6-alpha-asu- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential assembly of amino acids on a solid support. The process includes the following steps:
Peptide Assembly: The peptide chain is assembled by coupling N-protected amino acids to a growing peptide chain immobilized on a resin.
Deprotection and Cleavage: The peptide is deprotected and cleaved from the resin.
Oxidative Folding: The peptide undergoes oxidative folding to form the correct disulfide bridges.
Purification: The final product is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Oxytocin, 1,6-alpha-asu- follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Oxytocin, 1,6-alpha-asu- can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bridges.
Reduction: Cleavage of disulfide bridges.
Substitution: Replacement of specific amino acids to create analogues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard amino acid derivatives with appropriate protecting groups.
Major Products: The major products formed from these reactions include various oxytocin analogues with modified amino acid sequences and altered biological activities .
Scientific Research Applications
Oxytocin, 1,6-alpha-asu- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and folding.
Biology: Investigated for its role in social behavior, stress regulation, and reproductive functions.
Medicine: Explored for potential therapeutic applications in conditions such as autism spectrum disorders, social anxiety, and postpartum depression.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents
Mechanism of Action
Oxytocin, 1,6-alpha-asu- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors widely distributed throughout the central nervous system and peripheral tissues. Upon binding, the receptor activates intracellular signaling pathways involving phospholipase C, inositol trisphosphate, and diacylglycerol. This leads to the mobilization of intracellular calcium and activation of protein kinase C, ultimately resulting in various physiological responses such as uterine contractions and milk ejection .
Comparison with Similar Compounds
Deamino-oxytocin: An analogue lacking the amino group at the N-terminus.
Carbetocin: A longer-acting oxytocin analogue used for postpartum hemorrhage.
Atosiban: An oxytocin receptor antagonist used as a tocolytic agent
Uniqueness: Oxytocin, 1,6-alpha-asu- is unique due to its enhanced stability and resistance to degradation compared to natural oxytocin. This makes it a valuable tool for research and therapeutic applications where prolonged activity is desired .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S,5S,8S,11S,14S)-11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-[(2S)-butan-2-yl]-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69N11O12/c1-5-25(4)38-44(67)51-28(17-18-34(46)58)40(63)53-32(22-35(47)59)41(64)52-29(10-7-6-8-12-37(61)50-31(42(65)55-38)21-26-13-15-27(57)16-14-26)45(68)56-19-9-11-33(56)43(66)54-30(20-24(2)3)39(62)49-23-36(48)60/h13-16,24-25,28-33,38,57H,5-12,17-23H2,1-4H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,62)(H,50,61)(H,51,67)(H,52,64)(H,53,63)(H,54,66)(H,55,65)/t25-,28-,29-,30-,31-,32-,33-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUVXRORJOWJBK-DTRKZRJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69N11O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162331 | |
| Record name | Oxytocin, 1,6-alpha-asu- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
956.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14317-68-1 | |
| Record name | Oxytocin, 1,6-alpha-asu- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014317681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxytocin, 1,6-alpha-asu- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



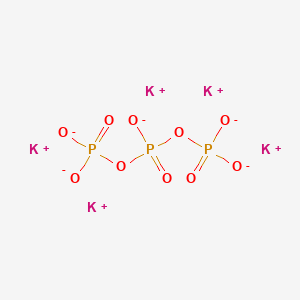
![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)
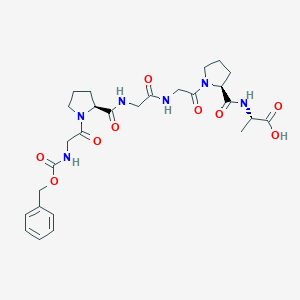

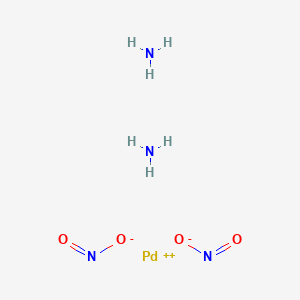

![1-Imidazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-3-phenyl-2-thioxo-](/img/structure/B84596.png)
